4-Pyridineethanethiol Hydrochloride

Description

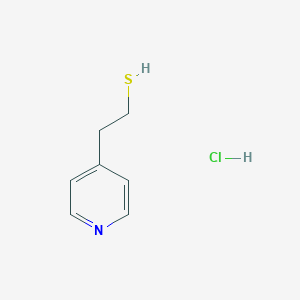

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyridin-4-ylethanethiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS.ClH/c9-6-3-7-1-4-8-5-2-7;/h1-2,4-5,9H,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSMNPPSEOLAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCS.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466083 | |

| Record name | 4-Pyridineethanethiol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6298-11-9 | |

| Record name | 4-(2-Mercaptoethyl)pyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6298-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 45868 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6298-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridineethanethiol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 4-Pyridineethanethiol Hydrochloride

An In-depth Technical Guide to 4-Pyridineethanethiol Hydrochloride

Foreword: A Senior Application Scientist's Perspective

In the realm of surface chemistry and nanotechnology, few molecules offer the elegant simplicity and functional versatility of this compound. This guide is crafted not as a mere datasheet, but as a technical deep-dive for the practicing researcher and development scientist. Our focus will be on the "why" behind the "what"—elucidating the core physical and chemical properties that make this compound an indispensable tool for creating functionalized surfaces, particularly in the fields of biosensing and molecular electronics. We will move from its fundamental molecular identity to its practical application, providing not just data, but the strategic insights needed to leverage its capabilities effectively.

Molecular Identity and Physicochemical Profile

Understanding a molecule begins with its fundamental structure and properties. This compound is a bifunctional organic compound, featuring a terminal thiol group (-SH) for surface anchoring and a pyridine ring for further functionalization or interaction. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Chemical Structure

The molecule consists of a pyridine ring connected via a two-carbon ethyl chain to a thiol group. The nitrogen atom on the pyridine ring is protonated and associated with a chloride ion.

Caption: Molecular structure of this compound.

Core Identifiers and Properties

A consolidated summary of key quantitative data is essential for rapid reference in a research setting.

| Property | Value | Source(s) |

| IUPAC Name | 2-pyridin-4-ylethanethiol;hydrochloride | [1] |

| CAS Number | 6298-11-9 | [1][2][3] |

| Molecular Formula | C₇H₁₀ClNS | [1][2] |

| Molecular Weight | 175.67 g/mol / 175.68 g/mol | [1][2][4] |

| Appearance | White to Orange to Green powder/crystalline solid | [2][3][4] |

| Purity | >97.0% (by Titration) | [3][4] |

| Solubility | Soluble in water | [3][5] |

| Storage | Room temperature, under inert gas, in a cool, dark place (<15°C recommended) | [2][3][4] |

| InChI | InChI=1S/C7H9NS.ClH/c9-6-3-7-1-4-8-5-2-7;/h1-2,4-5,9H,3,6H2;1H | [1][2] |

| SMILES | C1=CN=CC=C1CCS.Cl | [1] |

Chemical Reactivity and Functional Behavior

The utility of this compound is dictated by the distinct reactivity of its two primary functional domains: the thiol group and the pyridinium cation.

The Thiol Anchor: Surface Immobilization

The thiol (-SH) group is the molecule's anchor. It exhibits a strong affinity for noble metal surfaces, most notably gold (Au), silver (Ag), and copper (Cu). This affinity drives the spontaneous formation of a dense, ordered monolayer known as a Self-Assembled Monolayer (SAM).

Mechanism of SAM Formation: The process involves a covalent interaction between the sulfur atom and the metal surface. The hydrogen atom of the thiol is lost, and a strong gold-thiolate (Au-S) bond is formed. This chemisorption is the foundational step for virtually all applications of this molecule.

Caption: General workflow for fabricating and using a biosensor based on 4-PETH.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to safety protocols is non-negotiable.

Hazard Identification

Based on GHS classifications, this compound presents several hazards:

-

H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H335: May cause respiratory irritation. * H302: Harmful if swallowed. [1]* H317: May cause an allergic skin reaction. [1]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: The compound is air-sensitive, likely due to the potential for the thiol to oxidize into a disulfide. [3][4]It is imperative to store it in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). [2][3]For long-term stability, storage in a cool, dark place is recommended. [3][4]* Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. [6]

References

-

This compound | C7H10ClNS | CID 11446637. PubChem. [Link]

-

Effects of Introducing 2-aminoethanethiol into 4-pyridineethanethiol Self-assembled Monolayer Applicable to Enhance Sensitivity of Hg(II) Electrochemical Analysis. IIETA. [Link]

-

Effects of Introducing 2-aminoethanethiol into 4-pyridineethanethiol Self-assembled Monolayer Applicable to Enhance Sensitivity of Hg(II) Electrochemical Analysis. IIETA. [Link]

-

6298-11-9 | this compound. Tetrahedron. [Link]

-

Crosslinked organosulfur-based self-assembled monolayers: formation and applications. AIMS Press. [Link]

-

Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. RSC Publishing. [Link]

-

Thermodynamics of Alkanethiol Self-Assembled Monolayer Assembly on Pd Surfaces. ACS Publications. [Link]

-

Pyridinium chloride. Wikipedia. [Link]

-

Inhibition-based first-generation electrochemical biosensors: theoretical aspects and application to 2,4-dichlorophenoxy acetic acid detection. PubMed. [Link]

-

4-Pyridinethiol. SpectraBase. [Link]

-

A set of piezoelectric biosensors using cholinesterases. Semantic Scholar. [Link]

Sources

- 1. This compound | C7H10ClNS | CID 11446637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 6298-11-9 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 6298-11-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | 6298-11-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

A Technical Guide to 4-Pyridineethanethiol Hydrochloride (CAS 6298-11-9): Properties, Applications, and Protocols for Advanced Research

Executive Summary

4-Pyridineethanethiol Hydrochloride (4-PET∙HCl), registered under CAS number 6298-11-9, is a bifunctional organic molecule of significant interest in materials science, electrochemistry, and biotechnology.[1][2] It features a terminal thiol (-SH) group, which serves as a robust anchor to noble metal surfaces, and a pyridine ring, which provides a versatile functional interface.[3][4] The hydrochloride salt form enhances its stability and solubility in aqueous media.[2] This guide provides an in-depth analysis of its chemical properties, core applications in forming self-assembled monolayers (SAMs) and functionalizing nanoparticles, detailed experimental protocols for its use, and essential safety information for laboratory professionals.

Molecular Profile and Physicochemical Properties

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 6298-11-9 | [1][5][6] |

| Molecular Formula | C₇H₉NS·HCl (or C₇H₁₀ClNS) | [1][2][6] |

| Molecular Weight | 175.68 g/mol | [1][6][7] |

| IUPAC Name | 2-(pyridin-4-yl)ethanethiol;hydrochloride | [1] |

| Common Synonyms | 4-(2-Mercaptoethyl)pyridine HCl, 2-(4-Pyridyl)ethanethiol HCl, 4-PEM HCl | [6][8] |

The physical characteristics and recommended storage conditions are critical for maintaining the compound's integrity.

| Property | Value | Source(s) |

| Appearance | White to off-white or yellow/orange crystalline solid/powder | [5][8] |

| Solubility | Soluble in water | [2] |

| Storage Conditions | Store at room temperature (2-8°C recommended for long-term), under an inert atmosphere, and keep dry | [5][8][9] |

| Air Sensitivity | The thiol group can be susceptible to oxidation; storing under inert gas is advised |

The utility of 4-PET∙HCl is derived directly from its unique molecular architecture. It consists of three key components:

-

Thiol Group (-SH): This sulfur-containing functional group exhibits a strong affinity for noble metal surfaces, most notably gold (Au). This interaction forms a stable gold-thiolate (Au-S) covalent bond, which is the foundational principle for the construction of Self-Assembled Monolayers (SAMs).[3][4][10]

-

Ethyl Spacer (-CH₂CH₂-): This two-carbon chain provides flexibility and insulates the pyridine ring from the substrate surface, allowing the terminal functional group to orient itself with greater freedom.

-

Pyridine Ring: As the terminal moiety, the pyridine ring's nitrogen atom can act as a Lewis base, a hydrogen bond acceptor, or a coordination site for metal ions.[3] Its aromatic nature also allows for π-π stacking interactions, which can contribute to the stability and ordering of a monolayer.[3] The protonation state of the pyridine nitrogen is pH-dependent, allowing for the creation of pH-responsive surfaces.[11]

-

Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, which protonates the pyridine nitrogen. This increases the compound's polarity, rendering it more stable as a solid and more soluble in polar solvents like water and ethanol.[2]

Core Applications in Surface Science and Nanotechnology

The primary application of 4-PET∙HCl is in the formation of SAMs on gold and other noble metal surfaces.[3][12] The process is spontaneous: upon immersion of a gold substrate into a dilute solution of 4-PET∙HCl, the thiol groups chemisorb onto the surface, leading to a highly ordered, densely packed molecular monolayer.[10]

The resulting surface exposes a uniform layer of pyridine rings. This functional surface is valuable for:

-

Controlled Surface Wettability: The aromatic pyridine headgroups create a surface with distinct hydrophobic/hydrophilic properties.

-

pH-Responsiveness: The pyridine nitrogen can be reversibly protonated and deprotonated by changing the pH of the surrounding environment, altering the surface charge and its interaction with analytes.[11]

-

Molecular Recognition: The pyridine terminus can selectively bind to specific metal ions or participate in hydrogen bonding, making it an ideal platform for chemical sensors.[3]

The same thiol-gold chemistry enables the functionalization of nanoparticles (NPs).[13] By coating gold, silver, or magnetic nanoparticles with 4-PET∙HCl, researchers can create stable colloidal suspensions with tailored surface properties.[14][15] This is critical in drug development and diagnostics for:

-

Targeted Drug Delivery: The pyridine group can be further modified to attach targeting ligands that guide the nanoparticle to specific cells or tissues.

-

Biocompatibility: Surface modification can improve the biocompatibility of nanoparticles, reducing cytotoxicity.

-

Catalysis: Functionalized magnetic nanoparticles can serve as recoverable catalysts, where the pyridine moiety may play a role in the catalytic cycle.[14]

Surfaces modified with 4-PET∙HCl SAMs are widely used as electrochemical sensors.[3] The pyridine-functionalized electrode can pre-concentrate specific analytes at the surface, enhancing detection sensitivity. A notable application is the detection of heavy metal ions, such as mercury (II), where the nitrogen atom on the pyridine ring acts as a chelating agent to bind the metal ions, which can then be detected voltammetrically.[3][12] The combination of 4-PET with other thiols, like 2-aminoethanethiol, can form binary SAMs that further enhance detection limits.[3][12]

Experimental Protocols: A Practical Guide

This protocol describes a standard, field-proven method for creating a high-quality 4-PET monolayer on a gold surface. Trustworthiness is ensured by including substrate cleaning and characterization checkpoints.

Materials:

-

This compound (CAS 6298-11-9)

-

Gold-coated substrate (e.g., gold-on-silicon wafer or glass)

-

Absolute Ethanol (200 proof, anhydrous)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION

-

Nitrogen gas (high purity) for drying

Procedure:

-

Substrate Cleaning (Critical Step):

-

Rationale: An atomically clean gold surface is essential for the formation of a well-ordered SAM. Organic contaminants will create defects in the monolayer.

-

a. Rinse the gold substrate with DI water, followed by ethanol, and dry under a stream of nitrogen.

-

b. For rigorous cleaning, immerse the substrate in Piranha solution for 5-10 minutes. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care inside a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant apron, and heavy-duty gloves).

-

c. Carefully remove the substrate and rinse copiously with DI water, followed by ethanol. Dry completely with nitrogen gas. Use the substrate immediately.

-

-

Solution Preparation:

-

Rationale: A dilute solution prevents the formation of multilayers and allows molecules sufficient time to arrange into an ordered structure on the surface.

-

a. Prepare a 1-5 mM solution of 4-PET∙HCl in absolute ethanol. For example, to make 10 mL of a 1 mM solution, dissolve 1.76 mg of 4-PET∙HCl in 10 mL of ethanol.

-

b. Sonicate the solution for 5 minutes to ensure complete dissolution.

-

-

SAM Formation:

-

a. Place the cleaned, dry gold substrate in a clean glass container.

-

b. Pour the 4-PET∙HCl solution over the substrate, ensuring it is fully submerged.

-

c. Seal the container and allow the self-assembly to proceed for 12-24 hours at room temperature in a dark, vibration-free environment.

-

Rationale: A long immersion time allows for thermodynamic equilibrium to be reached, resulting in a densely packed and well-ordered monolayer.

-

-

Rinsing and Drying:

-

Rationale: This step removes any physisorbed (non-covalently bonded) molecules from the surface.

-

a. Remove the substrate from the solution.

-

b. Rinse thoroughly with fresh ethanol to wash away excess molecules.

-

c. Dry the substrate gently under a stream of high-purity nitrogen.

-

-

Verification (Self-Validating System):

-

The integrity of the SAM should be confirmed.

-

Contact Angle Goniometry: A hydrophobic surface with a specific water contact angle indicates monolayer formation.

-

X-ray Photoelectron Spectroscopy (XPS): The presence of N 1s and S 2p peaks confirms the chemical composition of the surface.[4][10]

-

Cyclic Voltammetry (CV): In an electrochemical setup, the SAM will block or alter the redox behavior of certain probes, confirming surface coverage.[3]

-

Safety, Handling, and Storage

This compound is classified as a hazardous substance.[1]

-

Hazard Statements:

Standard laboratory precautions should be strictly followed.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or other compatible chemical-resistant gloves), safety goggles or a face shield, and a lab coat.[16]

-

Handling: Avoid breathing dust.[16] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16]

Proper storage is crucial to prevent degradation, particularly oxidation of the thiol group.

-

Container: Keep the container tightly closed when not in use.[16]

-

Atmosphere: For long-term storage, sealing the container under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Conditions: Store in a cool, dry place away from incompatible substances like strong oxidizing agents.[9]

Conclusion

This compound is a powerful and versatile molecular tool for researchers in surface science, nanotechnology, and drug development. Its ability to form robust, functional monolayers on metal surfaces provides a straightforward method for engineering interfaces with precise chemical properties. From creating pH-responsive surfaces and electrochemical sensors to functionalizing nanoparticles for biomedical applications, 4-PET∙HCl offers a reliable platform for advanced materials research. Adherence to proper handling, storage, and experimental protocols is essential to fully harness its capabilities safely and effectively.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Online] Available at: [Link]

-

IIETA. Effects of Introducing 2-aminoethanethiol into 4-pyridineethanethiol Self-assembled Monolayer Applicable to Enhance Sensitivity of Hg(II) Electrochemical Analysis. International Information and Engineering Technology Association. [Online] Available at: [Link]

-

Pharmaffiliates. 4-Pyridylethylmercaptan, Hydrochloride. [Online] Available at: [Link]

-

IIETA. Full-text PDF of "Effects of Introducing 2-aminoethanethiol into 4-pyridineethanethiol Self-assembled Monolayer...". [Online] Available at: [Link]

-

Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. [Online] Available at: [Link]

-

Amerigo Scientific. 2-(4-Pyridinyl)ethanethiol hydrochloride. [Online] Available at: [Link]

-

MDPI. Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. [Online] Available at: [Link]

-

RSC Publishing. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. [Online] Available at: [Link]

-

PMC - NIH. Nanoparticle Functionalization and Its Potentials for Molecular Imaging. [Online] Available at: [Link]

-

PubMed. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. [Online] Available at: [Link]

-

PubMed. Self-assembly of a pyridine-terminated thiol monolayer on Au(111). [Online] Available at: [Link]

-

MDPI. Special Issue: “Functionalized Nanomaterials and Structures for Biomedical Applications”. [Online] Available at: [Link]

-

Semantic Scholar. Functionalization of Polymer Nanoparticles by Thiol-Ene Addition. [Online] Available at: [Link]

Sources

- 1. This compound | C7H10ClNS | CID 11446637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6298-11-9: 4-(2-Mercaptoethyl)pyridine hydrochloride [cymitquimica.com]

- 3. iieta.org [iieta.org]

- 4. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Page loading... [guidechem.com]

- 6. scbt.com [scbt.com]

- 7. 2-(4-Pyridinyl)ethanethiol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 4-Mercaptoethylpyridine HCl | 6298-11-9 | FM07066 [biosynth.com]

- 10. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Self-assembly of a pyridine-terminated thiol monolayer on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Introducing 2-aminoethanethiol into 4-pyridineethanethiol Self-assembled Monolayer Applicable to Enhance Sensitivity of Hg(II) Electrochemical Analysis | IIETA [iieta.org]

- 13. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. [PDF] Functionalization of Polymer Nanoparticles by Thiol-Ene Addition | Semantic Scholar [semanticscholar.org]

- 16. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 2-(4-Pyridyl)ethanethiol Hydrochloride: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 2-(4-Pyridyl)ethanethiol Hydrochloride, a pivotal chemical compound in materials science and biotechnology. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core structure, physicochemical properties, synthesis, and key applications, with a focus on the formation of self-assembled monolayers.

Introduction: The Versatility of a Pyridine-Terminated Thiol

2-(4-Pyridyl)ethanethiol Hydrochloride, also known as 4-(2-Mercaptoethyl)pyridine Hydrochloride, is a bifunctional organic molecule that has garnered significant interest for its ability to modify surfaces.[1][2][3] Its structure is unique, featuring a terminal thiol (-SH) group that serves as a robust anchor to noble metal surfaces like gold, and a pyridine ring that offers a versatile site for further chemical interactions.[4] This dual functionality makes it an invaluable building block in the fields of surface chemistry, sensor development, and drug delivery systems. The hydrochloride salt form enhances its stability and solubility in polar solvents, simplifying its handling and application in aqueous environments.

Molecular Structure and Physicochemical Properties

The compound consists of a pyridine ring connected via a two-carbon ethyl spacer to a thiol group.[1] In its hydrochloride form, the nitrogen atom of the pyridine ring is protonated and associated with a chloride ion. This structure dictates its chemical behavior and utility.

Structural Breakdown

-

Pyridine Head Group: The nitrogen-containing aromatic ring is a key functional component. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. Its protonation in the hydrochloride salt form significantly influences the surface properties, such as wettability and charge.

-

Ethyl Spacer: The -(CH2)2- chain provides flexibility and separates the reactive thiol group from the functional pyridine head. The length and nature of this spacer are critical in determining the packing density and orientation of the molecules in self-assembled monolayers.[5]

-

Thiol Anchor: The thiol (-SH) group exhibits a strong affinity for gold and other noble metal surfaces, forming a stable, semi-covalent bond.[4] This interaction is the foundation for the spontaneous formation of highly ordered self-assembled monolayers (SAMs).[4][6][7]

The chemical structure of 2-(4-Pyridyl)ethanethiol Hydrochloride can be visualized as follows:

Caption: Molecular structure of 2-(4-Pyridyl)ethanethiol Hydrochloride.

Physicochemical Data

A summary of the key properties of 2-(4-Pyridyl)ethanethiol Hydrochloride is presented below.

| Property | Value | Source |

| Molecular Formula | C7H10ClNS | [1][8][9][10] |

| Molecular Weight | 175.68 g/mol | [9][10] |

| CAS Number | 6298-11-9 | [1][9] |

| Appearance | White to orange to green powder/crystal | |

| Purity | >97.0% (Titration) | |

| Solubility | Soluble in water | |

| Storage | Room temperature, under inert gas, air-sensitive |

Synthesis and Characterization

General Synthesis Route

While several synthetic pathways exist, a common approach involves the conversion of 2-(4-pyridyl)ethanol. The alcohol is first converted to the corresponding chloride, 2-(4-pyridyl)ethyl chloride hydrochloride, typically by reacting it with thionyl chloride.[11] This intermediate can then be converted to the thiol. An alternative route starts from 4-picolyl chloride, which is converted to a nitrile and then solvolyzed and reduced to yield the 2-(4-pyridyl)ethanol precursor.[11]

Caption: Simplified synthesis workflow for 2-(4-Pyridyl)ethanethiol Hydrochloride.

Spectroscopic Characterization

Confirmation of the structure and purity of 2-(4-Pyridyl)ethanethiol Hydrochloride is crucial and is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.[12][13] The proton spectrum would show characteristic signals for the aromatic protons on the pyridine ring, as well as triplets for the two methylene groups of the ethyl chain.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the key functional groups.[14] Characteristic absorption bands would be observed for the S-H stretch (typically weak, around 2550-2600 cm⁻¹), C-H stretches, and vibrations associated with the pyridinium ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[13] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Core Application: Self-Assembled Monolayers (SAMs)

The primary application of 2-(4-Pyridyl)ethanethiol Hydrochloride is in the formation of self-assembled monolayers (SAMs), particularly on gold surfaces.[15] SAMs are highly ordered molecular layers that form spontaneously when a suitable substrate is exposed to a solution of the thiol.[4][7]

Mechanism of SAM Formation

The formation of SAMs is a thermodynamically driven process.[4]

-

Chemisorption: The thiol group has a strong affinity for gold, leading to the formation of a stable gold-thiolate bond.[4] This initial adsorption is rapid.

-

Molecular Organization: Following initial adsorption, van der Waals interactions between the ethyl chains and π-stacking interactions between the pyridine rings drive the molecules to arrange themselves into a densely packed, ordered, crystalline-like monolayer.[4] This ordering process occurs over a longer timescale, typically several hours.[4]

The terminal pyridine groups create a new, well-defined surface with specific chemical properties that can be tailored for various applications.

Experimental Protocol: Formation of a 2-(4-Pyridyl)ethanethiol SAM on a Gold Substrate

This protocol outlines a standard laboratory procedure for creating a functionalized surface. The causality behind each step is explained to provide field-proven insight.

Materials:

-

2-(4-Pyridyl)ethanethiol Hydrochloride

-

Absolute Ethanol (ACS grade or higher)

-

Gold-coated substrate (e.g., silicon wafer with a Ti/Au layer)

-

High-purity water (18.2 MΩ·cm)

-

Nitrogen gas source

Protocol:

-

Substrate Preparation (The "Why"): The quality of the SAM is critically dependent on the cleanliness of the gold surface. Any organic contaminants will compete for binding sites, leading to a disordered and incomplete monolayer.

-

Step 1.1: Clean the gold substrate by sonicating in absolute ethanol for 10 minutes, followed by a rinse with high-purity water.

-

Step 1.2: Dry the substrate under a gentle stream of nitrogen.

-

Step 1.3 (Optional but Recommended): Treat the substrate with UV-Ozone or an oxygen plasma cleaner for 5-10 minutes to remove residual organic contaminants and create a hydrophilic, high-energy surface.

-

-

Solution Preparation (The "Why"): A dilute solution ensures controlled, monolayer formation rather than bulk deposition. Ethanol is an ideal solvent as it readily dissolves the thiol and does not interfere with the self-assembly process.

-

Step 2.1: Prepare a 1 mM solution of 2-(4-Pyridyl)ethanethiol Hydrochloride in absolute ethanol. For example, dissolve 1.76 mg of the compound in 10 mL of ethanol.

-

Step 2.2: Sonicate the solution briefly (1-2 minutes) to ensure complete dissolution.

-

-

Self-Assembly (The "Why"): Immersion allows the thiol molecules to spontaneously adsorb and organize on the gold surface. An 18-24 hour immersion period is standard to allow the monolayer to reach a state of high structural order and thermodynamic equilibrium.[4]

-

Step 3.1: Immerse the cleaned gold substrate into the 1 mM thiol solution.

-

Step 3.2: Leave the substrate in the solution for 18-24 hours at room temperature in a covered container to prevent solvent evaporation and contamination.

-

-

Post-Assembly Rinsing (The "Why"): This step is crucial to remove any non-covalently bound (physisorbed) molecules from the surface, ensuring that only the chemisorbed monolayer remains.

-

Step 4.1: Carefully remove the substrate from the thiol solution.

-

Step 4.2: Rinse the surface thoroughly with fresh absolute ethanol to wash away excess thiol.

-

Step 4.3: Dry the functionalized substrate under a gentle stream of nitrogen.

-

-

Characterization: The resulting SAM should be characterized using surface-sensitive techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS) to confirm its formation and quality.[5][15]

Applications in Drug Development and Research

The unique surface properties imparted by 2-(4-Pyridyl)ethanethiol SAMs make them valuable in several areas of research and drug development.

-

Biosensors: The pyridine group can be used to immobilize proteins, enzymes, or DNA through coordination chemistry or electrostatic interactions, forming the basis for highly specific biosensors.

-

Drug Delivery: Nanoparticles (e.g., gold nanoparticles) functionalized with this thiol can be used as carriers for drug molecules. The pyridine moiety provides a handle for attaching therapeutic agents.

-

Controlling Protein Adsorption: The charged nature of the protonated pyridine surface can be used to control the non-specific adsorption of proteins, a critical factor in the biocompatibility of medical implants and devices.[5]

-

Fundamental Studies: These well-defined surfaces serve as model systems for studying interfacial phenomena, such as electron transfer, molecular recognition, and corrosion inhibition.[15]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2-(4-Pyridyl)ethanethiol Hydrochloride.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[16][17][18][19]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[16] Avoid breathing dust or vapors.[16][17] Wash hands thoroughly after handling.[16][17] The compound is noted to have a stench.[16][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] The material is air-sensitive and should be stored under an inert atmosphere.

-

Hazards: The compound may be harmful if swallowed or in contact with skin and can cause skin and eye irritation.[9][18][19]

Conclusion

2-(4-Pyridyl)ethanethiol Hydrochloride is a powerful molecular tool for surface engineering. Its straightforward synthesis, robust self-assembly on gold, and the versatile chemical functionality of its terminal pyridine group provide researchers with a reliable method for creating well-defined, functional surfaces. From fundamental studies of interfacial chemistry to the development of advanced biosensors and drug delivery platforms, the applications of this compound continue to expand, underscoring its importance in modern materials science and biotechnology.

References

-

Chem Service. SAFETY DATA SHEET. (2015). Available from: [Link]

-

Amerigo Scientific. 2-(4-Pyridinyl)ethanethiol hydrochloride. Available from: [Link]

-

PubChem. 4-Pyridineethanethiol Hydrochloride. Available from: [Link]

-

RSC Publishing. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Available from: [Link]

-

PrepChem.com. Synthesis of 2-(4-pyridyl)ethyl chloride hydrochloride. Available from: [Link]

-

PLOS. Hydrophilic surfaces via the self-assembly of nitrile-terminated alkanethiols on gold. (2018). Available from: [Link]

-

Pan-American Advanced Studies Institute. Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. (2006). Available from: [Link]

-

PubMed. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. (2014). Available from: [Link]

-

ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available from: [Link]

-

MDPI. 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Available from: [Link]

-

Tetrahedron. 6298-11-9 | this compound. Available from: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 6298-11-9 | TCI AMERICA [tcichemicals.com]

- 3. 6298-11-9 | this compound | Tetrahedron [thsci.com]

- 4. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]

- 5. Hydrophilic surfaces via the self-assembly of nitrile-terminated alkanethiols on gold [aimspress.com]

- 6. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]

- 7. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(4-Pyridinyl)ethanethiol hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 9. This compound | C7H10ClNS | CID 11446637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(4-Pyridinyl)ethanethiol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. explorationpub.com [explorationpub.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. fishersci.com [fishersci.com]

- 17. cdn.chemservice.com [cdn.chemservice.com]

- 18. bio.vu.nl [bio.vu.nl]

- 19. fishersci.com [fishersci.com]

4-Pyridineethanethiol Hydrochloride molecular weight and formula

An In-Depth Technical Guide to 4-Pyridineethanethiol Hydrochloride for Advanced Research Applications

This guide provides an in-depth exploration of this compound (4-PETH), a versatile heterocyclic building block with significant applications in surface chemistry, biosensing, and as a potential component in advanced drug delivery systems. We will delve into its fundamental properties, synthesis, and key applications, offering not just protocols but the scientific rationale behind them to empower researchers in their experimental design.

Core Molecular Profile

This compound is a bifunctional organic molecule featuring a terminal thiol (-SH) group and a pyridine ring. The thiol group provides a robust anchor for covalent attachment to noble metal surfaces, most notably gold, while the pyridine moiety offers a versatile site for coordination chemistry, hydrogen bonding, and further functionalization. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.[1]

Physicochemical & Structural Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NS·HCl | [1][2] |

| Empirical Formula | C₇H₁₀ClNS | |

| Molecular Weight | 175.68 g/mol | [2] |

| CAS Number | 6298-11-9 | [1][3] |

| Appearance | White to off-white or yellow crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

| SMILES | Cl.SCCc1ccncc1 | [2] |

| InChI Key | AXSMNPPSEOLAGB-UHFFFAOYSA-N | [1] |

Synthesis of 4-Pyridineethanethiol

The synthesis of the parent compound, 2-(4-pyridyl)ethanethiol, is critical for accessing 4-PETH. A common and efficient industrial method involves the reaction of 4-vinylpyridine with a thioacid, such as thioacetic acid, followed by hydrolysis to yield the free thiol. The final step involves treatment with hydrochloric acid to produce the stable hydrochloride salt.

Conceptual Synthesis Workflow

The diagram below outlines the two-step process to obtain the free thiol, which is then converted to its hydrochloride salt.

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis of 2-(4-pyridyl)ethanethiol

This protocol is adapted from established industrial processes for producing 2-(4-pyridyl)ethanethiol.[4]

-

Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 4-vinylpyridine and a suitable solvent (e.g., toluene).

-

Thioacid Addition: Slowly add one molar equivalent of thioacetic acid to the vessel. The reaction is often initiated using a radical initiator. This step is exothermic and may require cooling to maintain the desired reaction temperature.

-

Causality Insight: The use of a radical initiator facilitates the anti-Markovnikov addition of the thioacetic acid across the vinyl group's double bond, ensuring the formation of the desired linear ethanethiol structure rather than a branched isomer.

-

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), until the consumption of the starting materials is complete.

-

Hydrolysis: Upon completion, the intermediate thioester is hydrolyzed. This can be achieved by adding an aqueous acid (e.g., HCl) or base (e.g., NaOH) solution and heating the mixture.

-

Causality Insight: Hydrolysis cleaves the thioester bond, liberating the free thiol group. If an acid is used for hydrolysis, the reaction directly yields the hydrochloride salt of the product.

-

-

Isolation and Purification: After hydrolysis, the aqueous and organic layers are separated. The product is isolated from the appropriate layer, typically involving solvent removal under reduced pressure and purification by distillation or crystallization.

-

Hydrochloride Salt Formation (if needed): If the free thiol was isolated, it can be dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrochloric acid to precipitate the stable this compound salt.[5]

Core Application: Self-Assembled Monolayers (SAMs)

The most prominent application of 4-PETH is in the formation of Self-Assembled Monolayers (SAMs) on gold surfaces. The thiol group has a high affinity for gold, leading to the spontaneous formation of a strong gold-thiolate (Au-S) bond. This process creates a dense, highly ordered molecular layer that modifies the substrate's surface properties.

Mechanism of SAM Formation

The formation of a 4-PETH SAM is a multi-step process:

-

Initial Adsorption: 4-PETH molecules initially physisorb onto the gold surface with their molecular axes lying parallel to the substrate.

-

Chemisorption & Nucleation: The thiol group undergoes oxidative addition to the gold surface, forming a covalent Au-S bond. As surface coverage increases, lateral interactions between the pyridine rings and ethyl chains induce nucleation, forming ordered islands.

-

Monolayer Growth: These islands grow until they coalesce, forming a densely packed, two-dimensional crystalline monolayer. The molecules typically adopt a standing-up orientation to maximize van der Waals interactions between adjacent chains.

Caption: Key stages in the self-assembly of a 4-PETH monolayer.

Experimental Protocol: SAM Preparation on Gold

This protocol provides a reliable method for creating high-quality 4-PETH SAMs.

-

Substrate Preparation: Clean the gold substrate meticulously. A common method is immersion in a "piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). (EXTREME CAUTION: Piranha solution is highly corrosive and reactive) . Rinse thoroughly with ultrapure water and ethanol, then dry under a stream of dry nitrogen.

-

Causality Insight: A pristine, contaminant-free gold surface is paramount for the formation of a well-ordered monolayer. Any organic residue will create defects in the SAM.

-

-

Solution Preparation: Prepare a 1-10 mM solution of 4-PETH in a high-purity solvent, such as absolute ethanol.

-

Immersion: Immerse the clean gold substrate into the thiol solution in a sealed container. To minimize oxidation, it is best practice to reduce the headspace above the solution and backfill with an inert gas like nitrogen or argon.

-

Assembly: Allow the self-assembly process to proceed for 18-24 hours at room temperature.

-

Causality Insight: While initial adsorption is rapid, longer immersion times allow for molecular reorganization on the surface, leading to fewer defects and a more crystalline, densely packed monolayer.

-

-

Rinsing and Drying: Remove the substrate from the solution, rinse thoroughly with fresh ethanol to remove any non-chemisorbed molecules, and dry gently with nitrogen gas.

Advanced Applications in Research & Development

The unique bifunctionality of 4-PETH makes it a valuable tool for researchers in biosensor development and drug delivery.

Application I: Electrochemical Biosensors

The pyridine headgroup of a 4-PETH SAM can act as a selective chelating agent for heavy metal ions. This has been effectively demonstrated for the sensitive detection of mercury (II) ions.

-

Sensing Mechanism:

-

A 4-PETH SAM is formed on a gold electrode.

-

The nitrogen atom on the exposed pyridine ring has a lone pair of electrons that can coordinate with Hg²⁺ ions present in a sample solution.

-

This binding event forms a stable complex (e.g., a Hg(pyridine)₂ complex) on the electrode surface.[6]

-

The formation of this complex alters the electrochemical properties of the electrode interface, such as impedance or charge transfer resistance. This change can be measured using techniques like Differential Pulse Voltammetry (DPV) or Electrochemical Impedance Spectroscopy (EIS), generating a signal that is proportional to the concentration of Hg²⁺.[6]

-

Caption: Mechanism for electrochemical detection of Hg²⁺ ions.

Application II: Potential as a Linker in Drug Development

In targeted therapies like Antibody-Drug Conjugates (ADCs), a linker molecule connects a potent cytotoxic drug to an antibody. The linker must be stable in circulation but allow for cleavage and drug release at the target site. The structure of 4-PETH provides functionalities that are highly relevant to modern linker design.[7][8]

-

Potential Role as a Linker Component:

-

Thiol Handle: The thiol group can be used to conjugate to the antibody, either through native cysteine residues or via reaction with maleimide-functionalized linkers.

-

Pyridine Moiety: The pyridine ring can be incorporated into more complex linker systems. For instance, it can be part of a "self-immolative" spacer, where cleavage at a specific site (e.g., by enzymes in a cancer cell) initiates an electronic cascade that leads to the release of the attached drug. The pyridine's electronic properties can be used to tune the stability and release kinetics of such linkers.[7][9]

-

Safety, Handling, and Storage

Proper handling is essential when working with this compound.

-

Safety Precautions: The compound is harmful if swallowed or in contact with skin and causes serious eye and skin irritation. Always use appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle within a fume hood to avoid inhalation.

-

Storage: Store in a tightly sealed container at room temperature, preferably in a cool, dark place. The material should be stored under an inert atmosphere (e.g., nitrogen or argon) as thiols can be sensitive to oxidation.

References

-

Alvarez, D., Deniaud, D., Mevel, M., & Gouin, S. G. (2018). A General Approach for the Site-Selective Modification of Native Proteins, Enabling the Generation of Stable and Functional Antibody-Drug Conjugates. ResearchGate. Retrieved January 3, 2026, from [Link]

-

Robinsons Brothers. (n.d.). 4-(2-Mercaptoethyl)-pyridine hydrochloride. Retrieved January 3, 2026, from [Link]

- Hayashi, H., & Hayashi, K. (2004). Process for producing 2-(4-pyridyl)ethanethiol. U.S. Patent No. 6,720,426 B2.

-

ACS Publications. (n.d.). ASAP (As Soon As Publishable). Retrieved January 3, 2026, from [Link]

-

NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved January 3, 2026, from [Link]

-

Li, J., et al. (2023). 4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions. MDPI. Retrieved January 3, 2026, from [Link]

-

St. Amant, A. H., et al. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH. Retrieved January 3, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-methyl-3-hydroxy-4-hydroxymethyl-5-(1-mercaptoethyl)pyridine hydrochloride. Retrieved January 3, 2026, from [Link]

-

Stanford University. (2003). Surface plasmon resonance analysis of aqueous mercuric ions. Retrieved January 3, 2026, from [Link]

-

Amerigo Scientific. (n.d.). 2-(4-Pyridinyl)ethanethiol hydrochloride. Retrieved January 3, 2026, from [Link]

-

RSC Publishing. (n.d.). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Retrieved January 3, 2026, from [Link]

-

UNIBS. (2020). The role of self-assembled monolayers in electronic devices. Retrieved January 3, 2026, from [Link]

-

Wang, W., Lee, T., & Reed, M. A. (2000). Mechanism of electron conduction in self-assembled alkanethiol monolayer devices. PubMed. Retrieved January 3, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved January 3, 2026, from [Link]

Sources

- 1. CAS 6298-11-9: 4-(2-Mercaptoethyl)pyridine hydrochloride [cymitquimica.com]

- 2. 4-Mercaptoethylpyridine HCl | 6298-11-9 | FM07066 [biosynth.com]

- 3. robinsonbrothers.uk [robinsonbrothers.uk]

- 4. US6720426B2 - Process for producing 2-(4-pyridyl)ethanethiol - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. njbio.com [njbio.com]

- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Determining the Solubility of 4-Pyridineethanethiol Hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 4-Pyridineethanethiol Hydrochloride (CAS: 6298-11-9) in a variety of laboratory solvents. Given the limited availability of public quantitative data for this specific compound, this document emphasizes the theoretical underpinnings and practical methodologies required to generate reliable and reproducible solubility profiles.

Introduction: The Critical Role of Solubility in Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the feasibility of a compound's application in numerous scientific disciplines. For this compound, a pyridine derivative containing a thiol functional group, understanding its solubility is paramount for:

-

Reaction Chemistry: Ensuring that it can be effectively dissolved in a reaction medium to participate in chemical synthesis.

-

Formulation Development: Creating stable and effective formulations for drug delivery, where the active pharmaceutical ingredient (API) must be in a bioavailable form.

-

Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC, GC, or spectroscopy.

-

Biochemical Assays: Ensuring the compound is soluble in aqueous buffers for in vitro and in vivo studies.

This guide will provide both the theoretical context and the practical steps to systematically evaluate the solubility of this compound.

Understanding the Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₇H₁₀ClNS, Molecular Weight: 175.67 g/mol ) possesses several key features that dictate its interaction with different solvents.[1][2]

-

Pyridine Ring: The pyridine ring is a polar aromatic heterocycle. The nitrogen atom can act as a hydrogen bond acceptor.

-

Thiol Group (-SH): The thiol group is weakly polar and can act as a weak hydrogen bond donor.

-

Ethyl Linker: The two-carbon chain is nonpolar.

-

Hydrochloride Salt: This is the most significant feature for its solubility in polar solvents. The compound exists as an ionic salt, which dramatically increases its polarity and the likelihood of it dissolving in polar solvents, particularly water.

The general principle of "like dissolves like" is a useful starting point.[3] Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. Given that this compound is a salt, it is expected to be most soluble in polar protic solvents.

Essential Pre-Experimental Considerations

Prior to commencing any experimental work, a thorough review of the compound's safety and handling requirements is mandatory.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound presents the following hazards:

-

Causes skin and eye irritation.[4]

-

May cause respiratory irritation.[4]

-

Some sources indicate it is air-sensitive and should be stored under an inert atmosphere.

Mandatory Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

When weighing and transferring the solid, take care to avoid creating dust.

-

If the experiment is to be run over an extended period, consider performing the solubility determination under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.

Experimental Determination of Solubility: A Step-by-Step Protocol

This section details a robust experimental workflow for determining the qualitative and quantitative solubility of this compound.

Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid understanding of the compound's solubility in a range of solvents and helps in selecting solvents for quantitative analysis.

Materials:

-

This compound

-

Small test tubes or vials

-

Vortex mixer

-

A selection of solvents from different classes (see Table 1)

Protocol:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.[3]

-

Visually inspect the solution. Observe if the solid has completely dissolved.

-

If the solid has not dissolved, continue to add the solvent in 1 mL increments up to a total of 5 mL, vortexing for 60 seconds after each addition.

-

Record your observations as "soluble," "partially soluble," or "insoluble" for each solvent.

Quantitative Solubility Determination (Equilibrium Solubility Method)

The equilibrium solubility method is a reliable technique to determine the thermodynamic solubility of a compound at a specific temperature.

Workflow Diagram:

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., 5 mL). The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the vials.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant. For accurate results, it is advisable to filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates.

-

Quantification: Dilute the saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner.

Solubility Data Table

Table 1: Predicted and Experimental Solubility of this compound

| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimental Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |

| Polar Protic | Water | Soluble | To be determined | To be determined |

| Methanol | Soluble | To be determined | To be determined | |

| Ethanol | Likely Soluble | To be determined | To be determined | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | To be determined | To be determined |

| Dimethylformamide (DMF) | Likely Soluble | To be determined | To be determined | |

| Acetonitrile | Sparingly Soluble | To be determined | To be determined | |

| Nonpolar | Toluene | Insoluble | To be determined | To be determined |

| Hexane | Insoluble | To be determined | To be determined |

Influence of pH on Aqueous Solubility

As a hydrochloride salt of a pyridine base, the solubility of this compound in aqueous media is expected to be highly pH-dependent.

Chemical Rationale:

-

In acidic to neutral solutions (low pH), the pyridine nitrogen will be protonated, maintaining the ionic character of the compound and promoting solubility.

-

As the pH increases and becomes basic, the pyridine nitrogen will be deprotonated, leading to the formation of the free base. This neutral, less polar form is expected to be significantly less soluble in water and may precipitate out of solution.

Experimental Approach: The equilibrium solubility experiment can be repeated using a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10) to quantify this effect.

Logical Relationship Diagram:

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 4-Pyridineethanethiol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 4-Pyridineethanethiol hydrochloride is a versatile heterocyclic thiol compound increasingly utilized in drug development, materials science, and biomedical research. Its unique properties, including the ability to form self-assembled monolayers (SAMs) on noble metal surfaces and its pH-responsive pyridine moiety, make it a valuable building block for creating sophisticated drug delivery systems, biosensors, and functionalized nanomaterials. This guide provides a comprehensive overview of the chemical properties, safety considerations, and detailed handling procedures for this compound. It further delves into its applications, offering field-proven insights and step-by-step protocols for its synthesis and use in the functionalization of gold nanoparticles, a cornerstone technique in advanced drug delivery research.

Chemical and Physical Properties: A Foundation for Safe Handling

This compound (C₇H₁₀ClNS) is a white to off-white crystalline solid. The hydrochloride salt form enhances its water solubility and stability compared to its free base counterpart. The presence of a terminal thiol (-SH) group is central to its reactivity, enabling strong chemisorption onto metal surfaces, particularly gold, to form well-ordered self-assembled monolayers (SAMs). The pyridine ring, a key component of its structure, possesses a nitrogen atom with a lone pair of electrons, making it a weak base that can be protonated or deprotonated in response to changes in pH. This pH-responsive behavior is a critical feature exploited in various smart drug delivery applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀ClNS | |

| Molecular Weight | 175.68 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water | |

| Storage Temperature | Room temperature, in a cool, dry place under inert atmosphere | |

| Key Functional Groups | Thiol (-SH), Pyridine ring | N/A |

Hazard Identification and Safety Precautions: A Risk-Based Approach

Understanding the potential hazards associated with this compound is paramount for its safe handling. The primary hazards are related to its irritant properties and the characteristic malodor of thiols.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

May be harmful if swallowed or in contact with skin.

-

May cause an allergic skin reaction.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, chemical-resistant aprons or coveralls should be used.

-

Respiratory Protection: All work with this compound, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Caption: Workflow for safe handling of this compound.

First Aid Measures: Rapid and Effective Response

In the event of an exposure, immediate and appropriate first aid is crucial.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling, Storage, and Disposal: Ensuring a Safe Laboratory Environment

Prudent Handling Practices for an Air- and Moisture-Sensitive Thiol

This compound is both air-sensitive and hygroscopic, necessitating specific handling techniques to maintain its integrity and prevent the release of its malodorous vapors.

-

Inert Atmosphere: Whenever possible, handle the solid compound under an inert atmosphere (e.g., nitrogen or argon) in a glove box. For short-term handling outside a glove box, work swiftly in a fume hood and keep containers tightly sealed.

-

Malodor Mitigation: The characteristic stench of thiols, while not acutely toxic at low concentrations, can be a significant nuisance and a source of complaints. Always handle this compound in a well-ventilated fume hood. A bleach trap at the exhaust of your reaction setup can help to neutralize volatile thiols.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, as they can react vigorously with the thiol group.

Storage Requirements for Long-Term Stability

Proper storage is critical to prevent degradation of this compound.

-

Container: Store in a tightly sealed, opaque container.

-

Environment: Keep the container in a cool, dry, and well-ventilated area. A desiccator can be used for additional protection from moisture.

-

Inert Atmosphere: For long-term storage, sealing the container under an inert atmosphere is recommended.

Waste Disposal: A Responsible Approach

The disposal of thiol-containing waste requires special attention to neutralize its odor and reactivity.

-

Solid Waste: Collect solid waste in a designated, sealed container.

-

Liquid Waste: Aqueous waste containing thiols should be treated with an oxidizing agent like household bleach (sodium hypochlorite solution) in a fume hood to oxidize the thiol to less odorous sulfonic acids before disposal down the drain with copious amounts of water, in accordance with local regulations.

-

Contaminated Materials: Disposable items such as gloves and paper towels that have come into contact with the thiol should be placed in a sealed plastic bag and disposed of as chemical waste.

-

Glassware Decontamination: Glassware should be decontaminated by soaking in a bleach solution overnight in a fume hood before routine washing.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in various research and development applications, particularly in the pharmaceutical and biomedical fields.

Self-Assembled Monolayers (SAMs) for Biosensing and Drug Delivery

The thiol group of this compound readily forms a strong, covalent-like bond with gold surfaces, leading to the spontaneous formation of a highly ordered, single-molecule-thick layer known as a self-assembled monolayer (SAM). The outward-facing pyridine groups can then be used to interact with other molecules or to impart specific properties to the surface.

-

Biosensors: The pyridine-terminated surface can be used to immobilize proteins, enzymes, or other biomolecules through electrostatic interactions, creating a functional interface for biosensing applications.

-

Drug Delivery: Gold nanoparticles functionalized with this compound can be used as drug delivery vehicles. The pyridine moiety can be exploited for pH-responsive drug release. In the acidic environment of a tumor or within the endosomes of a cell, the pyridine nitrogen becomes protonated, which can trigger a conformational change in the SAM, leading to the release of a loaded drug.

Bioconjugation and Surface Modification

The thiol group is a versatile functional group for bioconjugation reactions. While the primary use of this compound is for surface modification of metals, the principles of thiol chemistry are central to many bioconjugation strategies. For instance, pyridyl disulfide chemistry, a related concept, is widely used to link molecules containing thiols (like cysteine residues in proteins) to other molecules.

Experimental Protocols: From Synthesis to Application

The following protocols are provided as a guide for the synthesis of this compound and its application in the functionalization of gold nanoparticles. These should be adapted as necessary for specific experimental requirements and always performed with the appropriate safety precautions.

Representative Synthesis of this compound

This protocol is based on general methods for the synthesis of pyridinethiols and should be performed by chemists experienced in organic synthesis.

Reaction Scheme:

Materials:

-

4-(2-Chloroethyl)pyridine hydrochloride

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Standard organic synthesis glassware

-

Magnetic stirrer and hotplate

-

Rotary evaporator

Procedure:

-

Formation of the Isothiouronium Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-(2-chloroethyl)pyridine hydrochloride and an equimolar amount of thiourea in ethanol. Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Hydrolysis to the Thiol: Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide in water and heat the mixture to reflux for a few hours to hydrolyze the isothiouronium salt.

-

Isolation of the Free Base: After cooling, neutralize the reaction mixture with hydrochloric acid. Extract the product into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-pyridineethanethiol.

-

Formation of the Hydrochloride Salt: Dissolve the crude free base in a suitable solvent like ethanol and add a stoichiometric amount of concentrated hydrochloric acid. The hydrochloride salt should precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.

Caption: A simplified workflow for the synthesis of this compound.

Functionalization of Gold Nanoparticles with this compound

This protocol describes the formation of a self-assembled monolayer of 4-Pyridineethanethiol on citrate-stabilized gold nanoparticles.

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution (synthesis can be performed using the Turkevich-Frens method).

-

This compound

-

Ethanol (200 proof)

-

Ultrapure water

-

Centrifuge and centrifuge tubes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare Thiol Solution: Prepare a dilute solution (e.g., 1 mM) of this compound in a mixture of ethanol and water.

-

Functionalization: To a solution of citrate-stabilized AuNPs, add the thiol solution dropwise while stirring. The final concentration of the thiol should be in excess relative to the surface area of the AuNPs.

-

Incubation: Allow the mixture to stir gently at room temperature for at least 24 hours to ensure the formation of a well-ordered SAM. The thiol will displace the citrate ions from the surface of the AuNPs.

-

Purification: Purify the functionalized AuNPs by centrifugation. The nanoparticles will form a pellet at the bottom of the tube. Carefully remove the supernatant, which contains excess thiol and displaced citrate ions.

-

Resuspension: Resuspend the nanoparticle pellet in fresh ultrapure water or a buffer of your choice. Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound thiol.

-

Characterization: Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy (to observe the surface plasmon resonance peak, which may shift slightly upon functionalization), dynamic light scattering (DLS) (to measure the hydrodynamic diameter), and zeta potential measurements (to assess the surface charge).

Conclusion

This compound is a valuable chemical reagent with significant potential in drug development and materials science. Its safe and effective use hinges on a thorough understanding of its chemical properties, potential hazards, and the implementation of robust handling procedures. By following the guidelines and protocols outlined in this technical guide, researchers can confidently and safely leverage the unique capabilities of this compound to advance their scientific endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]

-

UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1169. [Link]

-

Deirram, N., Zhang, C., Dodabalapur, A., & Ben-Yakar, A. (2019). pH-Responsive Nanoparticles for Drug Delivery. Macromolecular Rapid Communications, 40(10), 1800917. [Link]

-

Turkevich, J., Stevenson, P. C., & Hillier, J. (1951). A study of the nucleation and growth processes in the synthesis of colloidal gold. Discussions of the Faraday Society, 11, 55–75. [Link]

-

Frens, G. (1973). Controlled nucleation for the regulation of the particle size in monodisperse gold suspensions. Nature Physical Science, 241(105), 20–22. [Link]

-

Silien, C., Buck, M., Goretzki, G., Lahaye, D., Champness, N. R., Weidner, T., & Zharnikov, M. (2009). Self-assembly of a pyridine-terminated thiol monolayer on Au(111). Langmuir, 25(2), 959–967. [Link]

A Researcher's Guide to Procuring 4-Pyridineethanethiol Hydrochloride: From Supplier Vetting to Experimental Success

An in-depth technical guide for researchers, scientists, and drug development professionals on sourcing, purchasing, and validating 4-Pyridineethanethiol Hydrochloride, a critical reagent for advanced surface chemistry and nanotechnology applications.

Abstract

This compound is a cornerstone molecule for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, enabling precise control over interfacial properties in fields ranging from biosensors to molecular electronics. The success of these applications hinges on the purity and quality of this chemical. This guide provides a comprehensive framework for navigating the procurement process, from identifying and qualifying suppliers to implementing robust receiving and validation protocols. By adopting the best practices outlined herein, researchers can mitigate experimental variability and ensure the integrity of their surface-dependent studies.

The Critical Role of this compound in Research

This compound (CAS: 106259-39-2) is an organosulfur compound that possesses a thiol group (-SH) at one end of its ethanediyl chain and a pyridine ring at the other. This unique bifunctional structure allows it to spontaneously form highly ordered, single-molecule-thick layers on gold and other metallic substrates. The thiol group provides a strong, covalent-like anchor to the surface, while the terminal pyridine moiety offers a versatile platform for further chemical modification, pH-responsive behavior, or influencing the surface's electronic and chemical characteristics. The hydrochloride salt form improves the compound's stability and solubility in polar solvents, which are often used in the SAM deposition process.

Given that the formation and properties of the SAM are directly influenced by the molecular integrity of the precursor, the purity of this compound is not a trivial matter. Contaminants can introduce defects into the monolayer, leading to inconsistent surface coverage, altered electrochemical properties, and non-reproducible experimental outcomes. Therefore, a meticulous approach to sourcing this chemical is a prerequisite for high-quality research.

Vetting Suppliers: A Multi-faceted Approach

Choosing the right supplier is the most critical step in the procurement process. The decision should be based on a holistic evaluation of several key factors that collectively ensure the quality and reliability of the supplied chemical.

Essential Supplier Vetting Criteria:

-

Purity and Comprehensive Analysis: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) for each specific lot of this compound. This document should transparently report the purity, typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy and/or elemental analysis. For most applications, a purity of 95% or greater is recommended.

-

Thorough Documentation: A comprehensive Safety Data Sheet (SDS) is non-negotiable. It provides critical information on safe handling, storage, disposal, and emergency procedures.

-

Batch-to-Batch Consistency: For longitudinal studies or scaling up experiments, consistency between different batches of the chemical is paramount. Established suppliers with stringent quality control measures are more likely to provide a reliable and consistent product.

-

Responsive Technical Support: The ability to consult with a knowledgeable technical support team can be invaluable for troubleshooting any issues related to the product's specifications or use.

-